Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

Methyl α-D-Glucopyranoside is a methyl glycoside derivative of glucose, commonly used as a stable model compound in carbohydrate chemistry and biochemical research. Its non-reducing nature makes it resistant to hydrolysis under neutral or mildly acidic conditions, ensuring stability in experimental applications. The compound serves as a valuable intermediate in the synthesis of glycosides, oligosaccharides, and glycoconjugates. Its well-defined structure and solubility in water and polar organic solvents facilitate its use in enzymatic studies, NMR spectroscopy, and as a reference standard. Methyl α-D-Glucopyranoside is particularly useful for investigating glycosidase mechanisms and carbohydrate-protein interactions due to its predictable reactivity and purity.
Methyl a-D-Glucopyranoside structure
Methyl a-D-Glucopyranoside structure
Product Name:Methyl a-D-Glucopyranoside
CAS No:97-30-3
MF:C7H14O6
MW:194.182463169098
MDL:MFCD00064086
CID:34897
PubChem ID:87572318
Update Time:2026-03-30

Methyl a-D-Glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • Alpha-D-Methylglucoside
    • Methyl alpha-D-glucopyranoside
    • Methyl α-D-glucopyranoside
    • alpha-Methyl glucopyranoside
    • Methyl .α.-D-glucopyranoside
    • Methyl α-D-Glucopyra
    • Methyl-a-D-glucopyranoside
    • Methyl-alpha-D-glucopyranoside
    • α-Methyl glucopyranoside
    • Methyl glucoside
    • Methyl α-D-Glucoside
    • Methyl alpha-D-glucoside
    • alpha-Methylglucoside
    • alpha-Methyl-D-glucoside
    • alpha-Methyl D-glucose ether
    • Me alpha-Glc
    • alpha-D-methyl glucoside
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
    • 1-O-methyl-alpha-D-glucoside
    • Methyl alpha-D-glucoside (VAN)
    • 1-O-methyl-alpha-D-glucopyranose
    • 1-O-methyl-alpha-D-glucopyranoside
    • Methyl hexopyranoside
    • methyl a-
    • Glucopyranoside, methyl, α-D- (8CI)
    • D
    • Methyl α-D-glucopyranoside (ACI)
    • 1-O-Methyl-α-D-glucopyranoside
    • 1-O-Methyl-α-D-glucoside
    • 1-O-Methyl-α-glucopyranoside
    • Methyl α-D-(+)-glucoside
    • Methyl α-glucopyranoside
    • NSC 102101
    • NSC 214092
    • α-Methyl D-glucose ether
    • α-Methylglucoside
    • Methyl a-D-Glucopyranoside
    • MDL: MFCD00064086
    • Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
    • InChI Key: HOVAGTYPODGVJG-ZFYZTMLRSA-N
    • SMILES: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
    • BRN: 81568

Computed Properties

  • Exact Mass: 194.07900
  • Monoisotopic Mass: 194.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 99.4
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White powder
  • Density: 1,46 g/cm3
  • Melting Point: 167.0 to 170.0 deg-C
  • Boiling Point: 389.1°C at 760 mmHg
  • Flash Point: 189.1 °C
  • Refractive Index: 157.5 ° (C=10, H2O)
  • Water Partition Coefficient: 108 g/100 mL (20 ºC)
  • PSA: 99.38000
  • LogP: -2.56730
  • Merck: 6080
  • Sensitiveness: Hygroscopic
  • pka: pKa (25°): 13.71
  • Specific Rotation: 158.9 º (c=10, water)
  • Solubility: Not determined

Methyl a-D-Glucopyranoside Security Information

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Methyl a-D-Glucopyranoside Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ;  1 h, rt
1.2 Reagents: Imidazole ;  rt
Reference
Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors
Tanaka, Tomonari; Kikuta, Naoya; Kimura, Yoshiharu; Shoda, Shin-ichiro, Chemistry Letters, 2015, 44(6), 846-848

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ;  1 h, rt
Reference
Deacylation method using hydroxide ion-type base as catalyst
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ,  Water
Reference
Rapid carbohydrate protecting group manipulations assisted by microwave dielectric heating
Soderberg, Eva; Westman, Jacob; Oscarson, Stefan, Journal of Carbohydrate Chemistry, 2001, 20(5), 397-410

Production Method 4

Reaction Conditions
1.1 Reagents: Formic acid Solvents: Water
Reference
Catalytic transfer hydrogenation of sugar derivatives
Jicsinszky, L.; Ivanyi, R., Carbohydrate Polymers, 2001, 45(2), 139-145

Production Method 5

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol ,  Dichloromethane ;  0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 °C
Reference
Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides
Rasool, Javeed Ur; Kumar, Atul; Ali, Asif; Ahmed, Qazi Naveed, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347

Production Method 6

Reaction Conditions
1.1 Catalysts: Sodium bromide ,  Silver oxide (Ag2O) Solvents: Methanol ;  2 - 12 h, rt
Reference
Enhanced Basicity of Ag2O by Coordination to Soft Anions
Ren, Bo; Wang, Meiyan; Liu, Jingyao; Ge, Jiantao; Dong, Hai, ChemCatChem, 2015, 7(5), 761-765

Production Method 7

Reaction Conditions
1.1 Reagents: Acetyl chloride
Reference
Microwave-assisted synthesis of alkyl glycosides
Nuchter, Matthias; Ondruschka, Bernd; Lautenschlager, Werner, Synthetic Communications, 2001, 31(9), 1277-1283

Production Method 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide ,  Dichloromethane ;  12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ;  15 min, rt
1.3 Reagents: Ammonia ;  -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ;  1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Dichloromethane ;  15 min, rt
Reference
Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides
Tanaka, Hiroshi; Ishida, Tadasuke; Matoba, Nobuatsu; Tsukamoto, Hirokazu; Yamada, Haruo; et al, Angewandte Chemie, 2006, 45(38), 6349-6352

Production Method 9

Reaction Conditions
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane ,  Water ;  0.5 h, 70 °C
Reference
Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]
Giri, Santosh Kumar; Verma, Monika; Kartha, K. P. Ravindranathan, Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478

Production Method 10

Reaction Conditions
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ;  10 min, rt
Reference
A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel
Kumar, G. D. Kishore; Baskaran, Sundarababu, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Production Method 11

Reaction Conditions
1.1 Catalysts: Chloromethyl methyl sulfide ,  Potassium iodide Solvents: 1,4-Dioxane ,  Water ;  2.4 h, 50 °C
Reference
From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes
Niu, Qun; Xing, Linlin; Li, Chunbao, Journal of Chemical Research, 2017, 41(6), 358-364

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
Photochemistry of 2-Nitrobenzylidene Acetals
Sebej, Peter; Solomek, Tomas; Hroudna, L'ubica; Brancova, Pavla; Klan, Petr, Journal of Organic Chemistry, 2009, 74(22), 8647-8658

Production Method 13

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  2.5 h, rt
Reference
Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate
Procopio, Antonio; Dalpozzo, Renato; De Nino, Antonio; Maiuolo, Loredana; Nardi, Monica; et al, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133

Production Method 14

Reaction Conditions
1.1 Solvents: Methanol ;  30 min, rt
Reference
Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups
Ding, Xiong; Devalankar, Dattatray A.; Wang, Pengfei, Organic Letters, 2016, 18(20), 5396-5399

Production Method 15

Reaction Conditions
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ;  1 h, rt
Reference
Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers
Tsukamoto, Hirokazu; Suzuki, Takamichi; Kondo, Yoshinori, Synlett, 2007, (20), 3131-3136

Production Method 16

Reaction Conditions
1.1 Reagents: 1-Phenyl-1,2-ethanediol ,  Dibenzyl ,  p-Toluenesulfonic acid Solvents: Dichloromethane ,  Water
Reference
Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars
Andrews, Mark A.; Gould, George L., Carbohydrate Research, 1992, 229(1), 141-7

Production Method 17

Reaction Conditions
1.1 Catalysts: Dibutyltin oxide Solvents: Methanol ;  2 h, reflux
Reference
Deacetylation method of aliphatic glycosides catalyzed by dibutyltin oxide
Wang, Shao-Min; Li, Juan; Li, Hua-Yu; Liu, Hong-Min; Li, Wen, Youji Huaxue, 2008, 28(1), 120-122

Production Method 18

Reaction Conditions
1.1 Reagents: Acetic acid ;  7 min, heated
Reference
Microwave-assisted rapid deacetalation of carbohydrates
Couri, Mara Rubia C.; Evangelista, Eruzia A.; Alves, Rosemeire B.; Prado, Maria Auxiliadora F.; Gil, Rossimiriam P. F.; et al, Synthetic Communications, 2005, 35(15), 2025-2031

Production Method 19

Reaction Conditions
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ;  0.5 h; 5 h, rt
Reference
Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions
Chen, Ming-Yi; Patkar, Laxmikant N.; Lu, Kuo-Cheng; Lee, Adam Shih-Yuan; Lin, Chun-Cheng, Tetrahedron, 2004, 60(50), 11465-11475

Production Method 20

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ,  Water
Reference
Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water
Manzo, Emiliano; Barone, Gaspare; Bedini, Emiliano; Iadonisi, Alfonso; Mangoni, Lorenzo; et al, Tetrahedron, 2002, 58(1), 129-133

Methyl a-D-Glucopyranoside Raw materials

Methyl a-D-Glucopyranoside Preparation Products

Methyl a-D-Glucopyranoside Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:97-30-3)Methyl α-D-Glucopyranoside, ≥ 98.0%
Order Number:LE11861;LE3217;LE1695741
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
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Methyl a-D-Glucopyranoside Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on Methyl a-D-Glucopyranoside

Methyl α-D-Glucopyranoside (CAS No. 97-30-3): A Fundamental Glycosyl Donor in Chemical and Biomedical Research

In the dynamic field of carbohydrate chemistry, methyl α-D-glucopyranoside, identified by its CAS registry number CAS 97-30-3, occupies a central role as a versatile glycosyl donor and structural probe. This compound, composed of a methyl ester linked to an α-anomeric configuration of D-glucose in the pyranose ring form, serves as a critical intermediate in synthetic organic chemistry and enzymatic studies. Its unique stereochemistry and reactivity make it indispensable for applications ranging from carbohydrate-based drug design to glycobiology research.

The molecular structure of methyl α-D-glucopyranoside is defined by its hexose skeleton with a methyl group attached at the anomeric carbon (C1). This configuration stabilizes the molecule’s pyranose ring structure through intramolecular hydrogen bonding, enhancing its chemical stability compared to other sugar derivatives. Recent advances in NMR spectroscopy have elucidated its conformational preferences under varying solvent conditions, providing insights into its interactions with biological macromolecules such as glycosidases and lectins.

In enzymatic studies, this compound acts as a substrate for glycosyltransferases and glycosidases, enabling researchers to investigate enzyme kinetics and inhibition mechanisms with unprecedented precision. A 2024 study published in *ACS Catalysis* demonstrated that substituting natural substrates with methylated derivatives like this compound reduces non-specific binding effects, improving assay reproducibility for high-throughput screening platforms targeting metabolic disorders.

Synthetic chemists utilize this compound as a protected sugar building block in oligosaccharide synthesis due to its orthogonal reactivity profile. Innovations such as microwave-assisted glycosylation protocols reported in *Chemical Communications* (2024) have reduced reaction times from hours to minutes while maintaining stereoselectivity, leveraging the compound's compatibility with transition-metal-free coupling strategies.

In drug delivery systems, this molecule's hydrophilic properties enable its use as a carrier modifier for targeted nanoparticles. A Nature Materials article from early 2025 highlighted its role in creating glucose-responsive hydrogels that release therapeutic agents selectively under hypoglycemic conditions, demonstrating potential for diabetes management therapies.

Ongoing research explores its application in vaccine development through conjugation with pathogen-derived antigens, enhancing immune recognition via dendritic cell targeting mechanisms described in *Journal of Medicinal Chemistry* late last year. These advancements underscore the compound's evolving significance across interdisciplinary biomedical applications while maintaining compliance with regulatory standards for non-controlled chemical substances.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-Glucopyranoside, ≥ 98.0%
LE11861;LE3217;LE1695741
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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